molecular formula C18H14BrN3O2S B11302034 5-bromo-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide

5-bromo-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B11302034
M. Wt: 416.3 g/mol
InChI Key: UQBACKGSFKHVCU-UHFFFAOYSA-N
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Description

5-BROMO-3-METHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core substituted with a bromo group, a methyl group, and a carboxamide group The compound also contains a pyrazole ring and a thiophene ring, making it a multi-functional heterocyclic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-METHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran core, followed by the introduction of the bromo and methyl groups. The pyrazole and thiophene rings are then incorporated through cyclization reactions.

    Benzofuran Core Synthesis: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Bromination and Methylation:

    Pyrazole and Thiophene Ring Formation: The pyrazole ring can be formed by reacting hydrazine with a 1,3-diketone, while the thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, leading to the formation of sulfoxides and pyrazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The bromo group is a good leaving group, making the compound amenable to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multi-functional nature allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In medicinal chemistry, the compound’s heterocyclic structure makes it a potential candidate for drug development. It can be explored for its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.

Mechanism of Action

The mechanism of action of 5-BROMO-3-METHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE is not fully elucidated. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE: Lacks the pyrazole and thiophene rings.

    3-METHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE: Lacks the bromo group.

Uniqueness

The presence of both pyrazole and thiophene rings, along with the bromo and methyl groups, makes 5-BROMO-3-METHYL-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE unique. This combination of functional groups and heterocycles provides a versatile platform for chemical modifications and potential biological activities.

Properties

Molecular Formula

C18H14BrN3O2S

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-3-methyl-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H14BrN3O2S/c1-11-14-9-12(19)4-5-15(14)24-17(11)18(23)21-16-6-7-20-22(16)10-13-3-2-8-25-13/h2-9H,10H2,1H3,(H,21,23)

InChI Key

UQBACKGSFKHVCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=CC=NN3CC4=CC=CS4

Origin of Product

United States

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